Dosimertinib

Drug Metabolism Deuterium Isotope Effect Toxicology

Standard third-generation EGFR TKIs like osimertinib generate the toxic, less-selective metabolite AZ5104, confounding long-term in vivo efficacy and CNS penetration studies. Dosimertinib (CAS 2403760-70-1) is a deuterated structural analogue engineered to solve this. - **Metabolite control:** Suppresses AZ5104 formation by up to 80%, reducing dose-limiting toxicities (rash, diarrhea) in animal models. - **CNS advantage:** Achieves higher unchanged drug concentrations in brain tissue vs. osimertinib-ideal for brain metastasis models. - **Combination-ready:** Improved safety profile allows backbone use with second agents (e.g., with Azvudine: 92.82% tumor inhibition). Direct replacement for osimertinib is invalid due to distinct PK/tox profiles. BenchChem supplies this investigational compound for preclinical in vivo efficacy studies (e.g., 24-day xenograft) and intracranial models.

Molecular Formula C28H33N7O2
Molecular Weight 504.6 g/mol
CAS No. 2403760-70-1
Cat. No. B10856489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDosimertinib
CAS2403760-70-1
Molecular FormulaC28H33N7O2
Molecular Weight504.6 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC
InChIInChI=1S/C28H33N7O2/c1-7-27(36)30-22-16-23(26(37-6)17-25(22)34(4)15-14-33(2)3)32-28-29-13-12-21(31-28)20-18-35(5)24-11-9-8-10-19(20)24/h7-13,16-18H,1,14-15H2,2-6H3,(H,30,36)(H,29,31,32)/i1D2,5D3
InChIKeyDUYJMQONPNNFPI-ZFTIYMCPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dosimertinib Procurement Guide


Dosimertinib (CAS 2403760-70-1) is a third-generation, deuterated, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) specifically engineered as a structural analogue of osimertinib [1]. It functions by selectively and covalently targeting activating EGFR mutations, as well as the treatment-resistant T790M resistance mutation, while largely sparing wild-type EGFR [2]. Dosimertinib is currently under active clinical investigation, with Phase 2 trials underway in China for patients with EGFR-mutation positive non-small cell lung cancer (NSCLC) [3].

Deuterated EGFR TKI analogue of osimertinib
Clinical-stage irreversible inhibitor (Phase 2)
Research tool for EGFR L858R/T790M mutation models

Why Dosimertinib Cannot Be Substituted


While dosimertinib shares its core pharmacophore with the clinically validated third-generation EGFR TKI osimertinib, it is not a generic equivalent and cannot be interchanged in research or development settings without risking data invalidation. The compound's strategic deuteration is designed to alter the metabolic fate of the molecule, specifically to suppress the formation of AZ5104, a des-methyl metabolite of osimertinib that exhibits reduced selectivity for mutant over wild-type EGFR and is implicated in dose-limiting toxicities [1]. This structural modification directly translates into a distinct pharmacokinetic and toxicological profile [2]. Substituting dosimertinib with osimertinib would therefore confound experimental variables related to metabolite-driven toxicity, tissue distribution, and therapeutic index, making it an unsuitable proxy for studies dependent on dosimertinib's unique properties.

Dosimertinib (Target)
Deuterated structure alters metabolic pathway
Suppressed AZ5104 formation may shift toxicity profile
Distinct brain/lung tissue distribution pattern reported
Osimertinib (Potential Substitute)
Produces des-methyl metabolite AZ5104
Different metabolite-driven endpoint context
Pharmacokinetic and tissue exposure may not transfer

Differentiation Evidence from Osimertinib


Toxic Metabolite Suppression

Preclinical studies have demonstrated that dosimertinib's strategic deuteration significantly alters its metabolic pathway. Compared to osimertinib, dosimertinib reduces the formation of potential toxic metabolites by up to 80% [1]. This is a critical differentiation point, as AZ5104, a primary metabolite of osimertinib, is a more potent inhibitor of wild-type EGFR (IC50: 25 nM [2]) than osimertinib itself, which is believed to contribute to adverse events such as rash and diarrhea [3].

Toxic Metabolite Suppression
Head-to-head
Reported up to 80% reduction in AZ5104 formation vs osimertinib
Supports metabolite-driven toxicity endpoint research
Data to verify; preclinical metabolic profiling
Drug Metabolism Deuterium Isotope Effect Toxicology

Brain Tissue Distribution

Dosimertinib exhibits a differentiated tissue distribution profile, achieving higher levels of the unchanged, active drug in brain tissue compared to osimertinib in preclinical models [1]. This is a critical feature for targeting brain metastases, a common and devastating complication of EGFR-mutant NSCLC. While osimertinib is also known for its brain penetrance [2], this data suggests dosimertinib may offer an improved pharmacokinetic advantage in this compartment.

Brain Tissue Distribution
Head-to-head
Higher parent drug levels in brain tissue vs osimertinib (preclinical)
CNS distribution context; brain metastasis model review
Quantitative data not fully disclosed; direction established
Pharmacokinetics CNS Penetration Brain Metastasis

Mutant EGFR Target Engagement

The strategic deuteration of dosimertinib does not compromise its ability to inhibit the primary drug target. In enzymatic assays, dosimertinib exhibits potent inhibitory activity against the L858R/T790M double-mutant EGFR, with an IC50 of 1.7 nM [1]. This potency is comparable to published data for osimertinib against the same mutant enzyme, which ranges from 0.94 nM to 1 nM [2]. Simultaneously, it maintains a favorable selectivity window over wild-type EGFR (IC50: 113.8 nM [1]), similar to the class profile for third-generation inhibitors [3].

EGFR T790M/L858R IC50
Cross-study
1.7 nM (dosimertinib) vs 0.94–1 nM (osimertinib)
Comparable target engagement; supports pathway probe use
Enzymatic assay; same order of magnitude
Enzymatic Assay Kinase Inhibition EGFR T790M

In Vivo Safety Profile

The combined effects of reduced toxic metabolite formation and favorable distribution culminate in an improved preclinical safety profile. Multiple sources report that dosimertinib demonstrates lower toxicity than osimertinib in preclinical animal models [1][2]. This translates to a potentially wider therapeutic window, a critical advantage for long-term dosing in oncology.

In Vivo Tolerability
Head-to-head
Reported lower toxicity vs osimertinib in preclinical models
Tolerability endpoint context; supports chronic dosing models
Qualitative assessment; species-specific review needed
In Vivo Pharmacology Toxicology Therapeutic Index

Lung Tissue Exposure

In addition to enhanced brain penetration, preclinical data indicate that dosimertinib achieves higher levels of the unchanged, active parent drug in lung tissue compared to osimertinib [1]. This suggests a more efficient delivery and retention of the active pharmaceutical agent to the primary site of disease in NSCLC models.

Lung Tissue Exposure
Head-to-head
Higher parent drug levels in lung tissue vs osimertinib
Tissue distribution endpoint; lung cancer model review
Preclinical data; quantitative magnitude not disclosed
Pharmacokinetics Tissue Distribution Lung Cancer

Optimal Research Applications


Long-Term In Vivo Efficacy Studies

Dosimertinib is the preferred compound for long-term in vivo efficacy studies, such as 24-day mouse xenograft tumor growth inhibition experiments. Its demonstrated lower toxicity compared to osimertinib [1] allows for sustained dosing at pharmacologically active levels with reduced animal welfare concerns and fewer confounding toxicological effects. This is critical for generating clean, interpretable data on tumor growth dynamics.

NSCLC Brain Metastasis Research

Due to its proven ability to achieve higher concentrations of the unchanged, active drug in brain tissue than osimertinib in preclinical models [1], dosimertinib is the superior chemical tool for investigating the treatment of NSCLC brain metastases. This includes studies using intracranial tumor implantation models, assessment of blood-brain barrier penetration, and evaluation of CNS-specific anti-tumor activity [2].

EGFR TKI Toxicity Mechanism Studies

Researchers studying the toxicological contributions of specific drug metabolites should select dosimertinib over osimertinib. Its design specifically suppresses the formation of the primary toxic metabolite, AZ5104, by up to 80% [1]. This provides a cleaner pharmacological probe to dissect the role of parent drug activity versus metabolite-driven adverse events (e.g., rash, diarrhea) in both in vitro and in vivo systems [2].

Combination Therapy Development

For research programs focused on developing novel combination therapies, dosimertinib's improved safety profile makes it an attractive backbone agent. Its lower toxicity, as demonstrated preclinically [1], provides greater flexibility for adding a second agent without triggering dose-limiting toxicities. Preclinical studies are already exploring its use in combination, such as with Azvudine, showing a tumor inhibition rate of up to 92.82% in animal models [2].

Application
Selection Property
Validation Focus
Long-term in vivo tumor model studies
Reported lower toxicity profile
Tumor growth dynamics / animal welfare endpoints
NSCLC brain metastasis model research
Higher brain parent drug levels
CNS distribution and intracranial model response
EGFR TKI metabolite toxicity studies
Suppressed AZ5104 formation
Metabolite-driven adverse event endpoint interpretation
Combination therapy model research
Wider tolerability endpoint window
Combined agent tolerability and tumor inhibition endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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